Regioselectivity in Electrophilic Aromatic Substitution: A Minor but Critical Isomer
In the nitration of 1,3-di-tert-butylbenzene, the 2,4-di-tert-butyl-1-nitrobenzene isomer is a minor product. The major product is the less sterically hindered 1,3-di-tert-butyl-5-nitrobenzene, where the nitro group is meta to both tert-butyl groups. This results from the powerful ortho-, para-directing and activating effects of the alkyl substituents being counteracted by extreme steric bulk [1]. Therefore, the 2,4-isomer is a specialized, low-yield product requiring precise synthetic control, making it a non-commodity item.
| Evidence Dimension | Isomer distribution in electrophilic nitration |
|---|---|
| Target Compound Data | Minor product |
| Comparator Or Baseline | 1,3-Di-tert-butyl-5-nitrobenzene (major product) |
| Quantified Difference | Not explicitly quantified; qualitative difference in product distribution. |
| Conditions | Nitration of 1,3-di-tert-butylbenzene using standard electrophilic conditions (e.g., mixed acid). |
Why This Matters
Procurement of the 2,4-isomer is essential for applications where the specific steric profile is required, as using the more readily available 5-nitro isomer would lead to different reaction outcomes.
- [1] Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. View Source
